3-[(4-chlorophenyl)sulfanyl]-N'-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]propanehydrazide
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Overview
Description
3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]propanehydrazide is an organic compound with a complex structure It features a chlorophenyl group, a sulfanyl linkage, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]propanehydrazide typically involves multiple steps:
Formation of the hydrazide: This can be achieved by reacting a suitable hydrazine derivative with a carboxylic acid or its derivative.
Introduction of the chlorophenyl group: This step often involves nucleophilic substitution reactions where a chlorophenyl halide reacts with a thiol or sulfide.
Condensation reaction: The final step involves the condensation of the intermediate with an aldehyde or ketone to form the desired hydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.
Materials Science: Its ability to form stable complexes could be useful in the development of new materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes due to its reactivity and binding properties.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]propanehydrazide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The sulfanyl and hydrazide groups could play a role in binding to biological targets, while the aromatic groups might facilitate interactions through π-π stacking or hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenylhydrazine
- 4-methylbenzylhydrazine
- Phenylhydrazine derivatives
Uniqueness
3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]propanehydrazide is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. The presence of both a chlorophenyl and a methylbenzyl group provides a distinct structural framework that can be exploited for various applications.
Properties
Molecular Formula |
C24H23ClN2O2S |
---|---|
Molecular Weight |
439.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]propanamide |
InChI |
InChI=1S/C24H23ClN2O2S/c1-18-2-4-20(5-3-18)17-29-22-10-6-19(7-11-22)16-26-27-24(28)14-15-30-23-12-8-21(25)9-13-23/h2-13,16H,14-15,17H2,1H3,(H,27,28)/b26-16+ |
InChI Key |
NBDKPQNYHYUEGG-WGOQTCKBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CCSC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CCSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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